![molecular formula C12H13N3O4 B6643641 5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B6643641.png)
5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid is a complex organic compound that features a furan ring, a pyrazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of 1,5-Dimethylpyrazole-3-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The 1,5-Dimethylpyrazole-3-carboxylic acid is then coupled with an aminomethyl furan derivative using a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).
Final Product Formation: The intermediate product is then subjected to further purification and reaction steps to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-methanol.
Substitution: Nitrated or halogenated derivatives of the pyrazole ring.
Scientific Research Applications
5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethylpyrazole-3-carboxylic acid: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Another precursor that forms the furan ring in the target compound.
5-Aminomethylfuran-2-carboxylic acid: A similar compound with an amino group instead of the pyrazole ring.
Uniqueness
5-[[(1,5-Dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid is unique due to the presence of both a pyrazole and a furan ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[[(1,5-dimethylpyrazole-3-carbonyl)amino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-7-5-9(14-15(7)2)11(16)13-6-8-3-4-10(19-8)12(17)18/h3-5H,6H2,1-2H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPXTMPSISAPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
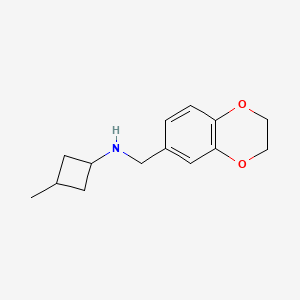
![2-fluoro-5-methyl-N-[(1-methylpyrrol-3-yl)methyl]benzamide](/img/structure/B6643562.png)
![Methyl 4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carboxylate](/img/structure/B6643579.png)
![3-ethyl-5-methyl-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6643582.png)
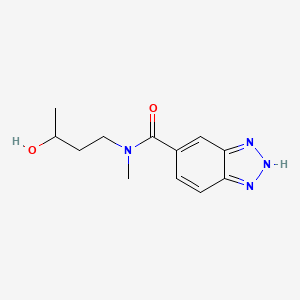
![5-bromo-2-methyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-3-sulfonamide](/img/structure/B6643592.png)
![N-[(5-methyl-1,3-oxazol-2-yl)methyl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B6643597.png)

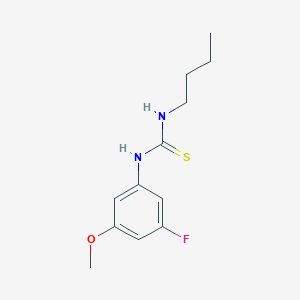
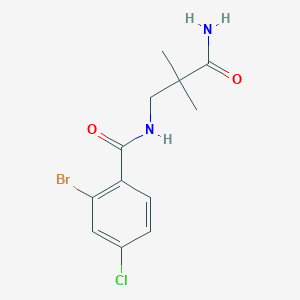
![N-(6-fluoropyridin-3-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6643627.png)
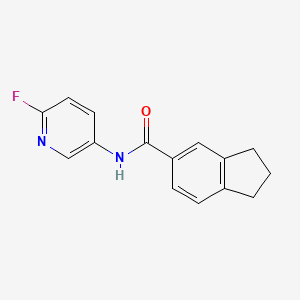
![2-[(6-methyl-2-oxo-1H-pyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6643639.png)
![3-[(2-Methylsulfonylpropanoylamino)methyl]benzoic acid](/img/structure/B6643649.png)
